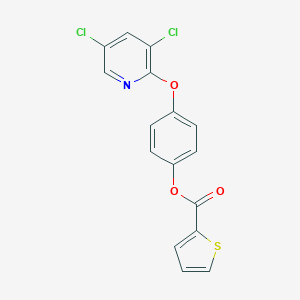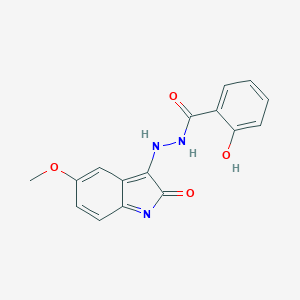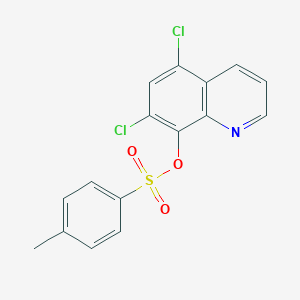
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide, also known as Compound 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies for its ability to interact with biological systems and exhibit beneficial effects. In
科学的研究の応用
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to exhibit anticancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 involves its ability to interact with biological systems and modulate various signaling pathways. It has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which play important roles in cellular processes such as gene expression and protein degradation. By inhibiting these enzymes, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 can alter cellular processes and exhibit its therapeutic effects.
Biochemical and Physiological Effects
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
実験室実験の利点と制限
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yield and purity using the optimized synthesis method. It has also been extensively studied for its potential therapeutic applications and mechanism of action, making it a reliable compound for use in scientific research. However, there are also limitations for the use of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood. Additionally, the optimal dosage and administration of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for therapeutic purposes are still being investigated.
将来の方向性
There are several future directions for research on 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1. Another area of research is the investigation of its safety and efficacy in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for therapeutic purposes. Finally, the potential therapeutic applications of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 in other diseases and conditions should be explored.
合成法
The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 involves the reaction of 2,4-thiazolidinedione with phenyl isothiocyanate and phenyl isocyanate in the presence of acetic anhydride and sulfuric acid. The resulting compound is then purified through recrystallization to obtain the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for research purposes.
特性
分子式 |
C18H15N3O3S2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H15N3O3S2/c22-15(20-17(25)19-12-7-3-1-4-8-12)11-14-16(23)21(18(24)26-14)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,19,20,22,25) |
InChIキー |
DTNMCDPMYQGQCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)


